2,2,6,6-Tetramethylpiperidine hydrochloride
Overview
Description
2,2,6,6-Tetramethylpiperidine hydrochloride is an organic compound belonging to the amine class. It is a derivative of 2,2,6,6-Tetramethylpiperidine, which is known for its sterically hindered structure due to the presence of four methyl groups attached to the piperidine ring. This compound is typically used in various chemical reactions as a hindered base and has applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidine hydrochloride involves several stepsThis intermediate is then reduced using the Wolff-Kishner reaction to yield 2,2,6,6-Tetramethylpiperidine . The hydrochloride salt is formed by reacting 2,2,6,6-Tetramethylpiperidine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines using oxidizing agents like oxone.
Substitution: It reacts with allylic chlorides to form allylated tertiary amines via allylic amination.
Formation of Sulfenamide Compounds: It reacts with heterocyclic thiols in the presence of iodine as an oxidant to form sulfenamide compounds.
Common Reagents and Conditions
Oxidation: Oxone as an oxidant.
Substitution: Allylic chlorides for allylic amination.
Sulfenamide Formation: Heterocyclic thiols and iodine as an oxidant.
Major Products
Hydroxylamines: Formed via oxidation.
Allylated Tertiary Amines: Formed via allylic amination.
Sulfenamide Compounds: Formed via reaction with heterocyclic thiols.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidine hydrochloride primarily involves its role as a hindered base. The steric hindrance provided by the four methyl groups reduces the nucleophilicity of the nitrogen atom, making it a less reactive but highly effective base. This property is utilized in various deprotonation reactions and the formation of stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylpiperidine
- Pempidine
- N,N-Diisopropylethylamine
- Lithium Tetramethylpiperidide
- TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Uniqueness
2,2,6,6-Tetramethylpiperidine hydrochloride is unique due to its high steric hindrance, which imparts significant chemical stability and reduces reactivity compared to other aliphatic amines. This makes it particularly valuable in reactions requiring controlled reactivity and stability .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)6-5-7-9(3,4)10-8;/h10H,5-7H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDACZURJFILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239448 | |
Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-22-8 | |
Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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